molecular formula C10H8N4S B15161102 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine CAS No. 663214-69-5

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B15161102
CAS No.: 663214-69-5
M. Wt: 216.26 g/mol
InChI Key: RVHBKUWNAKYOGX-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound for research use. It is an analog of s-Triazolo[3,4-a]phthalazine, a lead compound known for its neurological and potential anticancer activities . The core s-triazolophthalazine structure is recognized as a pentanthrene type heterocyclic compound (PTHC) and has been identified as a potent inhibitor of monoamine oxidase (MAO) . Some derivatives have demonstrated significant anxiolytic activity in preclinical research, making this structural class a point of interest for the development of new central nervous system agents . Furthermore, novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been synthesized and evaluated for their anticancer properties, showing promising activity against various human cancer cell lines and inducing cellular apoptosis . The specific 7-(methylsulfanyl) derivative was identified as a novel, more lipophilic metabolite of the parent compound in a rat model, suggesting its potential role in the biotransformation and pharmacological profile of this class of molecules . This product is intended for research purposes such as investigating metabolic pathways, exploring structure-activity relationships (SAR) in medicinal chemistry, and as a synthetic intermediate. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

CAS No.

663214-69-5

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

7-methylsulfanyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C10H8N4S/c1-15-9-4-2-3-7-8(9)5-12-14-6-11-13-10(7)14/h2-6H,1H3

InChI Key

RVHBKUWNAKYOGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C=NN3C2=NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phthalazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or phthalazine rings .

Scientific Research Applications

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that features a unique combination of triazole and phthalazine moieties. It has drawn interest in medicinal chemistry and pharmacology because of its potential biological activities. The methylsulfanyl group present in the compound enhances its reactivity and interaction with various biological targets, making it a promising candidate for drug development and scientific research applications.

Scientific Research Applications
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine as a Building Block: This compound serves as a building block in synthesizing more complex heterocyclic compounds.

Antimicrobial Agent: Research has explored the potential of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine as an antimicrobial agent.

Anticancer Compound: Studies have investigated this compound for its anticancer properties. In fact, novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been designed and synthesized to develop selective anticancer agents .

Anti-inflammatory Drug: The compound has also been studied for its potential as an anti-inflammatory drug.

Enzyme Activity and Receptor Function: The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to expand the understanding of the exact pathways affected by 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine and its pharmacological potential.

The table below shows compounds sharing structural similarities with 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-Methyl-[1,2,4]triazolo[3,4-a]phthalazineChlorine substitution on the phthalazine ringExhibits different biological activity profiles
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazineContains thiadiazine instead of phthalazinePotentially different reactivity due to the sulfur atom
7-Aryl-[1,2,4]triazolo[3,4-a]phthalazinesAryl substituents on the triazole ringEnhanced interaction with specific protein targets

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Activity Modulation

The biological activity of triazolophthalazine derivatives is highly dependent on substituent type and position. Key comparisons include:

Table 1: Substituent Effects on Bioactivity
Compound Name/Structure Substituent(s) Biological Activity Potency (IC50/EC50) Reference
7-(Methylsulfanyl)-[1,2,4]triazolo[3,4-a]phthalazine 7-SMe Anticancer (inferred from structural analogs) Not explicitly reported
Compound 6o (El-Helby et al., 2018) 3-(4-Fluorophenyl), 6-Cl VEGFR-2 inhibition; Anticancer (HCT116, MCF-7) 0.1 µM (VEGFR-2), 7 µM (HCT116)
6-(2,4-Dichlorophenoxy)-triazolo[3,4-a]phthalazine-3-carboxamide (6h) 6-phenoxy, 3-carboxamide Anti-inflammatory (NF-κB inhibition) Comparable to dihydrotanshinone
3-(p-Tolyl)-6-(4-tosylpiperazin-1-yl)-triazolo[3,4-a]phthalazine (24) 3-p-tolyl, 6-piperazine Cytotoxic (NCI-H460, HCT116, U251) Not explicitly reported
3-Methyl-1,2,4-triazolo[3,4-a]phthalazine 3-Me Benzodiazepine receptor affinity High affinity (structural data)
Key Observations:
  • Anticancer Activity: The methylsulfanyl derivative is hypothesized to target cancer pathways similar to compound 6o, a VEGFR-2 inhibitor with nanomolar potency . Piperazine-containing analogs (e.g., compound 24) show broad cytotoxicity, suggesting substituent flexibility for optimizing tumor selectivity .
  • Anti-inflammatory Activity: Phenoxy and carboxamide substituents (e.g., 6h) enhance NF-κB inhibition, a mechanism distinct from sulfur-based derivatives .
  • Receptor Binding : 3-Methyl derivatives exhibit high benzodiazepine receptor affinity, highlighting the importance of small alkyl groups at specific positions .

Role of Sulfur-Containing Substituents

The methylsulfanyl group (-SMe) may confer unique advantages:

  • Electronic Effects : Sulfur’s electron-donating properties could enhance π-stacking interactions in DNA intercalation or enzyme binding, as seen in sulfur-containing triazoles .
  • Comparative Data : Sulfone derivatives (e.g., 3-(3-methoxybenzylsulfonyl)-triazoles) show moderate bioactivity but require catalytic oxidation for synthesis, making methylsulfanyl derivatives more synthetically accessible .

Structural and Pharmacokinetic Insights

  • ADMET Profiles : Piperazine-containing derivatives (e.g., compound 24) exhibit favorable absorption but may require optimization for blood-brain barrier penetration . Sulfur-based analogs are predicted to have moderate LogP values, balancing lipophilicity and solubility .

Biological Activity

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound features a unique combination of triazole and phthalazine moieties, with the methylsulfanyl group enhancing its reactivity and interaction with biological targets. Its chemical structure is represented as follows:

  • Chemical Formula : C₁₀H₈N₄S
  • Molecular Weight : 220.26 g/mol

Anticancer Activity

Research has shown that 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine exhibits significant anticancer properties. In a study evaluating various derivatives of this compound, one derivative (designated as 11h) demonstrated potent anticancer activity against several human cancer cell lines (MGC-803, EC-9706, HeLa, and MCF-7). The IC50 values for these cell lines ranged from 2.0 to 4.5 μM , indicating strong efficacy compared to the standard chemotherapeutic agent 5-fluorouracil .

Mechanism of Action :

  • Induction of early apoptosis.
  • Cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary evaluations indicate that it possesses activity against various bacterial strains. The mechanism is believed to involve interference with bacterial enzyme systems or receptor sites critical for microbial survival.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine has shown promise as an anti-inflammatory agent. Its ability to modulate enzyme activity suggests potential applications in treating inflammatory diseases.

Comparative Analysis of Related Compounds

A comparison of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine with structurally related compounds reveals variations in biological activity profiles:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-Methyl-[1,2,4]triazolo[3,4-a]phthalazineChlorine substitution on the phthalazine ringDifferent biological activity profiles
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazineContains thiadiazine instead of phthalazinePotentially different reactivity due to sulfur atom
7-Aryl-[1,2,4]triazolo[3,4-a]phthalazinesAryl substituents on the triazole ringEnhanced interaction with specific protein targets

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the [1,2,4]triazolo[3,4-a]phthalazine scaffold. Notably:

  • Study on Anticancer Activities : A detailed investigation into various derivatives highlighted that modifications could enhance potency against specific cancer cell lines while reducing cytotoxicity in normal cells .
  • Evaluation of Antiproliferative Effects : Research indicated that certain derivatives exhibited better in vitro activity than existing drugs like milrinone when tested for positive inotropic effects on isolated rabbit heart preparations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving aminomercaptotriazole precursors and hydrazonoyl halides. For example, refluxing in dioxane with triethylamine as a catalyst for 4–8 hours typically yields triazolothiadiazine derivatives (e.g., 84% yield for a structurally analogous compound) . Solvent choice (e.g., dioxane vs. methanol) and stoichiometric ratios of reactants are critical for minimizing side products.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Monitor aromatic protons (δ 7.15–7.39 ppm) and methyl/methylene groups (δ 1.26–2.74 ppm) to confirm substitution patterns .
  • IR spectroscopy : Identify C=N stretching (~1596 cm⁻¹) and NH/CH vibrations (~2982–3432 cm⁻¹) .
  • Mass spectrometry : Use fragmentation patterns (e.g., m/z 320 [M⁺]) to validate molecular weight and stability .

Q. What are the common impurities or byproducts during synthesis, and how can they be mitigated?

  • Methodology : Byproducts like unreacted hydrazonoyl halides or over-cyclized derivatives may form. Purification via recrystallization (e.g., from dioxane or chloroform) and TLC monitoring at intermediate stages are recommended .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the electronic and pharmacological properties of the triazolophthalazine core?

  • Methodology :

  • Computational analysis : Perform DFT calculations to map electron density distribution and HOMO-LUMO gaps. The sulfur atom’s electronegativity may enhance π-π stacking with biological targets .
  • Structure-activity relationship (SAR) studies : Compare bioactivity (e.g., enzyme inhibition) with analogs lacking the methylsulfanyl group to isolate its role .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) to account for tissue-specific effects .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and incubation time to minimize artifacts .

Q. How can reaction mechanisms for triazolophthalazine derivatives be validated under varying catalytic conditions?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps (e.g., nucleophilic substitution vs. cyclization) .
  • Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation pathways in the triazole ring .

Q. What computational tools are most effective for predicting regioselectivity in triazolophthalazine functionalization?

  • Methodology :

  • Reaction path search algorithms : Apply quantum-chemical methods (e.g., DFT with B3LYP/6-31G*) to model transition states and predict dominant products .
  • Machine learning : Train models on existing datasets of triazole derivatives to forecast reactive sites (e.g., C-3 vs. C-7 substitution) .

Critical Analysis of Contradictions

  • Synthetic Yield Discrepancies : Variations in yields (e.g., 78% vs. 84%) may stem from differences in reactant purity or solvent polarity. Systematic replication under controlled conditions is advised .
  • Biological Activity Variability : Disparate IC₅₀ values across studies could reflect assay design (e.g., static vs. flow conditions). Meta-analysis of raw data is recommended .

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